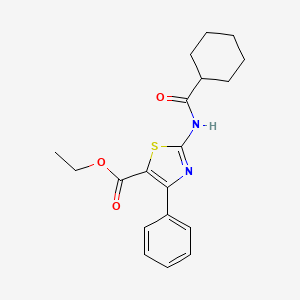
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate, also known as CCT129202, is a chemical compound that has gained significant attention in the scientific research community. This compound is a member of the thiazole family and has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate involves the inhibition of specific enzymes and pathways. In cancer cells, this compound inhibits the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in cell proliferation and survival. In addition, this compound inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme that is responsible for the production of beta-amyloid, a protein that forms plaques in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In addition, this compound has been found to inhibit tumor growth in animal models. In Alzheimer's disease, this compound has been found to decrease the production of beta-amyloid and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. In addition, it has been found to be effective in inhibiting specific enzymes and pathways, making it a useful tool for studying the mechanisms of cancer and Alzheimer's disease. However, this compound also has some limitations. It has been found to be toxic at high concentrations, which limits its use in some experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate. One direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of new therapies for cancer and Alzheimer's disease. Finally, the use of this compound in combination with other drugs could be explored, as it has been found to have synergistic effects with some chemotherapy agents.
Métodos De Síntesis
The synthesis of Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-aminocyclohexanecarboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenylthiazole-5-carboxylic acid to form the intermediate product, which is then treated with ethyl alcohol to yield the final product, this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate has been found to have potential applications in various fields of research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to have potential applications in the treatment of Alzheimer's disease. Studies have shown that this compound inhibits the activity of beta-secretase, an enzyme that plays a key role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOWQKRSWIPPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

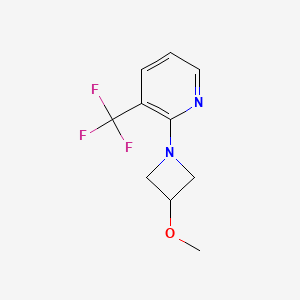
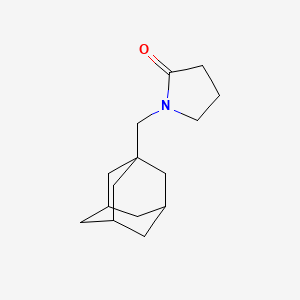
![4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2791992.png)
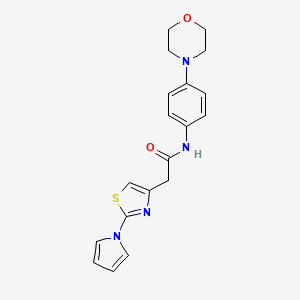
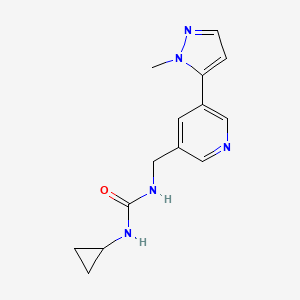
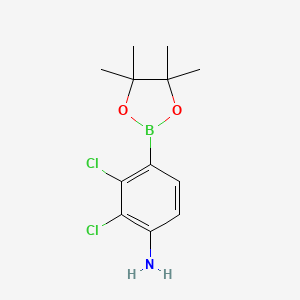
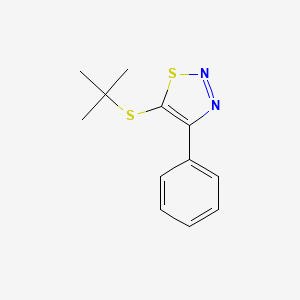
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2792000.png)
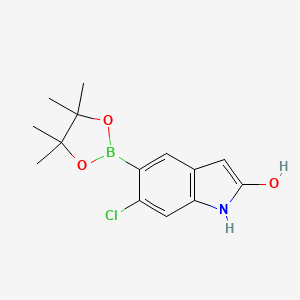
![5-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2792004.png)
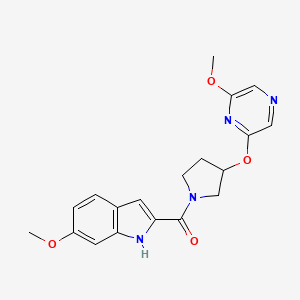
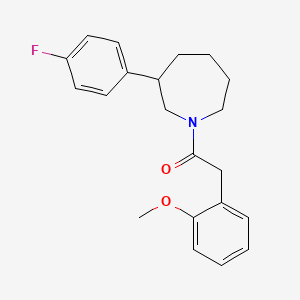
![3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2792007.png)
![methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2792009.png)